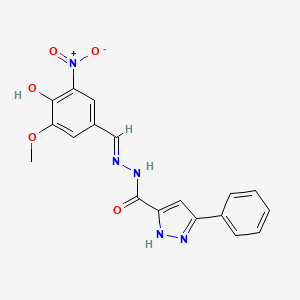![molecular formula C16H11N3OS B6020191 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile, also known as QM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QM is a heterocyclic compound that contains a quinazoline ring and a benzene ring, with a thioether and cyano group attached to the benzene ring.
Mécanisme D'action
The mechanism of action of 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to bind to DNA and interfere with its replication, leading to cell death. This compound has also been shown to induce oxidative stress in cells, which can contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is a need for further research on the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate to form an intermediate product. The intermediate product is then reacted with thiourea to produce the desired compound this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c17-9-11-5-7-12(8-6-11)10-21-16-18-14-4-2-1-3-13(14)15(20)19-16/h1-8H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDKEUAVBJBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)

![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)